Cas no 2228266-82-6 (4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)

4-(1-ethynylcyclopropyl)-N,N-dimethylaniline structure
2228266-82-6 structure
商品名:4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
CAS番号:2228266-82-6
MF:C13H15N
メガワット:185.264903306961
CID:6284713
PubChem ID:165685916

4-(1-ethynylcyclopropyl)-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
    • EN300-1833706
    • 2228266-82-6
    • インチ: 1S/C13H15N/c1-4-13(9-10-13)11-5-7-12(8-6-11)14(2)3/h1,5-8H,9-10H2,2-3H3
    • InChIKey: HYVDQIDOBWBWRC-UHFFFAOYSA-N
    • ほほえんだ: N(C)(C)C1C=CC(=CC=1)C1(C#C)CC1

計算された属性

  • せいみつぶんしりょう: 185.120449483g/mol
  • どういたいしつりょう: 185.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 3.2Ų

4-(1-ethynylcyclopropyl)-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1833706-1.0g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
1g
$1485.0 2023-06-01
Enamine
EN300-1833706-10.0g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
10g
$6390.0 2023-06-01
Enamine
EN300-1833706-0.1g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
0.1g
$1307.0 2023-09-19
Enamine
EN300-1833706-5.0g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
5g
$4309.0 2023-06-01
Enamine
EN300-1833706-1g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
1g
$1485.0 2023-09-19
Enamine
EN300-1833706-2.5g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
2.5g
$2912.0 2023-09-19
Enamine
EN300-1833706-0.25g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
0.25g
$1366.0 2023-09-19
Enamine
EN300-1833706-0.5g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
0.5g
$1426.0 2023-09-19
Enamine
EN300-1833706-10g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
10g
$6390.0 2023-09-19
Enamine
EN300-1833706-0.05g
4-(1-ethynylcyclopropyl)-N,N-dimethylaniline
2228266-82-6
0.05g
$1247.0 2023-09-19

4-(1-ethynylcyclopropyl)-N,N-dimethylaniline 関連文献

4-(1-ethynylcyclopropyl)-N,N-dimethylanilineに関する追加情報

Chemical Profile of 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline (CAS No. 2228266-82-6)

4-(1-ethynylcyclopropyl)-N,N-dimethylaniline, identified by the CAS number 2228266-82-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylalkynes, characterized by the presence of a terminal alkyne group (-C≡CH) attached to a cyclopropyl ring, which is further linked to an aniline moiety via a nitrogen-containing substituent. The N,N-dimethylation of the aniline group enhances its lipophilicity and potential for biological activity, making it a valuable scaffold for drug discovery.

The structural features of 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline contribute to its unique chemical properties. The cyclopropyl ring introduces steric hindrance, which can influence both the electronic distribution and the spatial orientation of the molecule. This steric effect, combined with the electron-withdrawing nature of the alkyne group, makes the compound a versatile intermediate in synthetic chemistry. Additionally, the presence of an amine group allows for further functionalization, enabling the development of more complex derivatives with tailored biological activities.

In recent years, there has been significant interest in arylalkyne derivatives due to their potential applications in medicinal chemistry. The alkyne functionality serves as a handle for various chemical transformations, including Sonogashira coupling reactions, which are widely used to construct carbon-carbon bonds in organic synthesis. These reactions are particularly useful in linking 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline to other pharmacophores, thereby generating novel compounds with enhanced therapeutic profiles.

One of the most compelling aspects of 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline is its potential as a precursor in the development of bioactive molecules. The combination of the cyclopropyl group and the N,N-dimethylated aniline moiety suggests that this compound may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for pharmaceutical candidates. Furthermore, the terminal alkyne group provides a site for post-synthetic modifications, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic characteristics.

Recent studies have explored the biological activity of related arylalkyne compounds, revealing promising results in various therapeutic areas. For instance, derivatives of this class have shown potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The steric and electronic properties of 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline may contribute to its efficacy in modulating these kinases by binding to their active sites or allosteric regions. This has spurred further investigation into its potential as a lead compound or intermediate in drug development pipelines.

The synthesis of 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps include the preparation of the cyclopropyl acetylene precursor through cross-coupling reactions, followed by functionalization with methyl groups and subsequent attachment to the aniline core. Advanced techniques such as transition metal-catalyzed reactions play a pivotal role in achieving high yields and purity levels. These synthetic strategies not only showcase the compound's accessibility but also demonstrate its utility as a building block for more complex molecules.

The pharmaceutical industry has been increasingly leveraging computational chemistry and high-throughput screening (HTS) to identify promising drug candidates. In this context, 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline represents an attractive scaffold due to its structural complexity and functional diversity. Virtual screening approaches have been employed to predict its interactions with biological targets, providing insights into its potential therapeutic applications. These computational studies complement experimental efforts by prioritizing compounds for further validation.

Another area where 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline shows promise is in materials science. Arylalkyne derivatives have been explored for their applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices. The conjugated system provided by the alkyne group enhances electron delocalization, making these compounds suitable for optoelectronic applications. While this is not its primary use case, it underscores the versatility of such molecules beyond traditional pharmaceutical applications.

The safety profile and handling protocols for 4-(1-ethynylcyclopropyl)-N,N-dimethylaniline are essential considerations in its practical application. As with any chemical compound used in research or industrial settings, proper storage conditions—such as temperature control and inert atmosphere—must be maintained to prevent degradation or unwanted side reactions. Furthermore, standard laboratory practices should be followed when handling this substance to ensure worker safety and maintain experiment integrity.

In conclusion,4-(1-ethynylcyclopropyl)-N,N-dimethylaniline (CAS No. 2228266-82-6) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting kinases and other therapeutic targets. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a chemical entity worthy of further exploration.

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